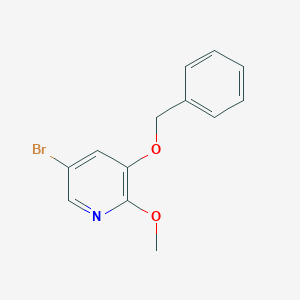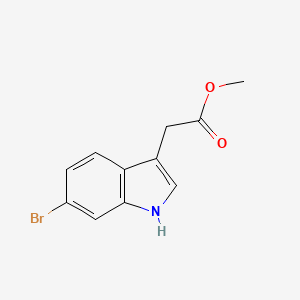![molecular formula C20H20N4O2 B2628192 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone CAS No. 2034250-00-3](/img/structure/B2628192.png)
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3’-methoxy-[1,1’-biphenyl]-4-yl)methanone” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule also contains a biphenyl group, which consists of two connected phenyl rings, and one of these rings has a methoxy group attached to it .
Synthesis Analysis
The synthesis of such compounds often involves the use of copper-catalyzed click reactions, which are a type of cycloaddition reaction that can be used to attach a variety of groups to a triazole ring . The specific synthesis process for this compound is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,3-triazole ring, a pyrrolidine ring, and a biphenyl group with a methoxy substituent . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the triazole ring, the pyrrolidine ring, and the biphenyl group. The triazole ring can participate in a variety of reactions, including cycloaddition reactions . The pyrrolidine ring can also undergo various reactions, including those involving the nitrogen atom .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Application Summary: The compound has been synthesized and tested for its antimicrobial activities. It was found to exhibit moderate to excellent activity against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .
- Methods of Application: The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
- Results: Notably, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .
Anticancer Activity
- Application Summary: The compound has been synthesized and evaluated for its anticancer activities. It was found to exhibit promising cytotoxic activity against three human cancer cell lines including MCF-7, Hela and A549 .
- Methods of Application: The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
- Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Agrochemical Application
- Application Summary: The compound has been synthesized and tested for its agrochemical applications. It was found to function as a root growth stimulant, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA and GA3) to play an important role in controlling the primary root development .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
Antiviral Activity
- Application Summary: Triazole compounds, including this one, have been found to have broad-spectrum antiviral activities. They have been used in the treatment of hepatitis .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
Material Chemistry
- Application Summary: Triazole compounds have been used in material chemistry. Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
Biomimetic Oligomers
- Application Summary: Triazoles have been used to create biomimetic oligomers where 1,2,3-triazoles were used as amide bioisosteres or as linkers between natural monomers .
- Methods of Application: The details of the methods of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .
Direcciones Futuras
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities . Additionally, computational studies could be used to predict its interaction with various biological targets .
Propiedades
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-19-4-2-3-17(13-19)15-5-7-16(8-6-15)20(25)23-12-9-18(14-23)24-21-10-11-22-24/h2-8,10-11,13,18H,9,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKFDBHTSJISLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

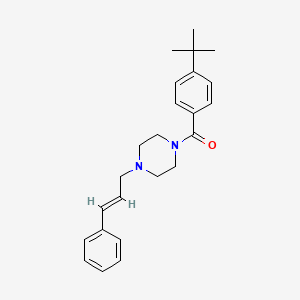
![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)
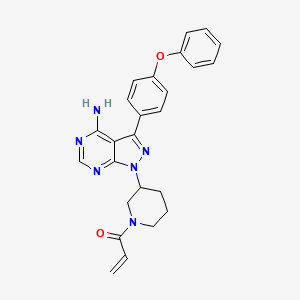
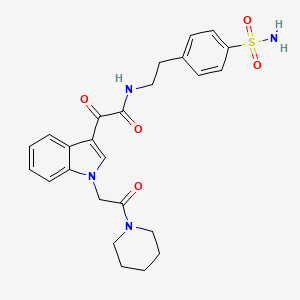
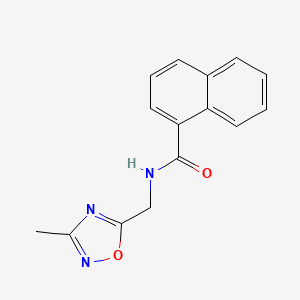
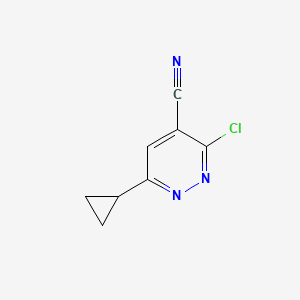
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)
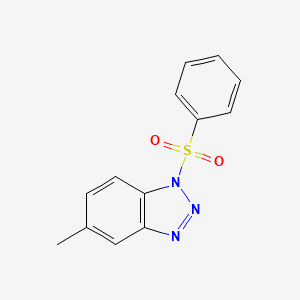
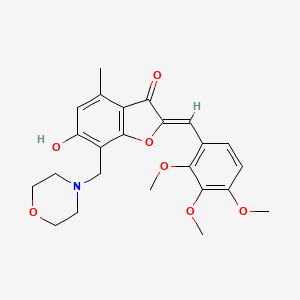
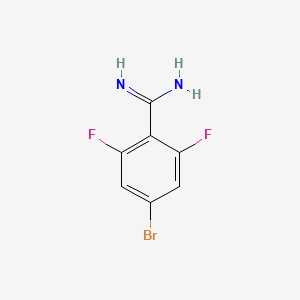
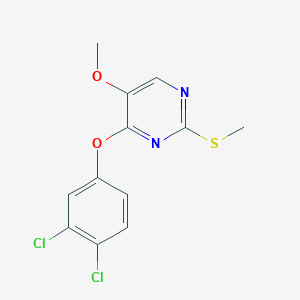
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2628125.png)
